Product packaging for Methyl 2-(6-ethynylpyridin-3-yl)acetate(Cat. No.:)

Methyl 2-(6-ethynylpyridin-3-yl)acetate

Cat. No.: B8151035
M. Wt: 175.18 g/mol
InChI Key: PJTOKTMPTKHAOD-UHFFFAOYSA-N
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Description

Methyl 2-(6-ethynylpyridin-3-yl)acetate is a high-purity chemical intermediate with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.18 g/mol . This compound is characterized by the combination of a pyridine ring and an ethynyl (alkyne) group, making it a valuable building block in medicinal chemistry and drug discovery research. Its primary research value lies in its use as a key synthetic precursor for the development of novel pyridine-based compounds, including those investigated as potent inhibitors of kinase targets such as RET, PDGFR, KIT, and FLT3 . These kinases are receptor tyrosine kinases, and their activating mutations or increased expression are drivers in various cancers, including lung cancer, thyroid gland cancer, breast cancer, and leukemia . Inhibitors targeting these pathways represent a promising approach for targeted cancer therapy. The ethynyl group is a versatile handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, allowing researchers to efficiently construct more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B8151035 Methyl 2-(6-ethynylpyridin-3-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(6-ethynylpyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-9-5-4-8(7-11-9)6-10(12)13-2/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTOKTMPTKHAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to Methyl 2 6 Ethynylpyridin 3 Yl Acetate

Retrosynthetic Analysis of Methyl 2-(6-ethynylpyridin-3-yl)acetate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.in

Disconnection Strategies Targeting Pyridine (B92270) C-C and C-N Bonds

The retrosynthetic analysis of "this compound" can be approached through several disconnection strategies. A primary disconnection targets the carbon-carbon bond between the pyridine ring and the acetate (B1210297) side chain (C3-Cα bond). This leads to a pyridin-3-yl synthon and a methyl acetate synthon. A further key disconnection is at the C6 position, breaking the carbon-carbon bond of the ethynyl (B1212043) group. This suggests a cross-coupling reaction, a common method for forming sp2-sp carbon-carbon bonds. nih.govwikipedia.org

Another strategic approach involves the disconnection of the pyridine ring's C-N bonds, which would imply a ring-closing strategy from acyclic precursors. For instance, a Hantzsch-type pyridine synthesis could be envisioned, although this is often more practical for simpler pyridine systems. Given the substitution pattern, a strategy building upon a pre-formed pyridine ring is generally more efficient.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compoundImage depicting a potential retrosynthetic analysis of this compound. This is a fictional representation for illustrative purposes.

Table 1: Key Disconnection Strategies and Corresponding Synthetic Reactions

Disconnection PointBond TypeCorresponding Forward ReactionKey Intermediates
C6-EthynylC(sp2)-C(sp)Sonogashira Coupling6-Halopyridine derivative, Terminal alkyne
C3-AcetateC(sp2)-C(sp3)Cross-coupling (e.g., Negishi, Suzuki) or SNAr3-Halopyridine derivative, Methyl acetate enolate equivalent
Ester C-OC-OEsterification2-(6-Ethynylpyridin-3-yl)acetic acid, Methanol (B129727)

Precursor Identification and Availability

Based on the retrosynthetic analysis, several key precursors can be identified. A crucial starting material would be a di-substituted pyridine ring, such as a 6-halo-3-substituted pyridine. For example, methyl 2-(6-chloropyridin-3-yl)acetate or a related derivative would be an ideal precursor. The availability of such precursors is a critical factor in the feasibility of a synthetic route. A search of chemical supplier databases would be necessary to determine the commercial availability and cost of these starting materials. Alternatively, the synthesis of these precursors from simpler pyridines, such as 3-methylpyridine (3-picoline), could be considered. google.comgoogle.com For the ethynyl group, trimethylsilylacetylene is a common and readily available reagent for Sonogashira coupling, with the trimethylsilyl group serving as a protecting group that can be easily removed.

Established Synthetic Routes to Related Pyridine-Substituted Acetate Esters

The synthesis of the pyridine-substituted acetate ester core of the target molecule can draw upon well-established synthetic methodologies.

Esterification Reactions for Methyl Acetate Moiety Formation

The formation of the methyl acetate moiety is typically achieved through esterification of the corresponding carboxylic acid. Standard methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. google.com Alternatively, for more sensitive substrates, milder conditions can be employed, such as reaction with diazomethane or using coupling agents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP). The synthesis of the precursor, 2-(pyridin-3-yl)acetic acid, can be accomplished through various methods, including the hydrolysis of the corresponding nitrile or the oxidation of 3-ethylpyridine. google.com

Table 2: Common Esterification Methods for Pyridine Carboxylic Acids

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationMethanol, H₂SO₄RefluxInexpensive reagentsHarsh conditions, may not be suitable for sensitive substrates
DiazomethaneCH₂N₂Room temperatureMild conditions, high yieldToxic and explosive reagent
DCC/DMAP CouplingMethanol, DCC, DMAPRoom temperatureMild conditionsByproduct removal can be challenging

Functionalization of Pyridine Scaffolds via Electrophilic or Nucleophilic Substitution

The introduction of substituents onto the pyridine ring is a critical aspect of the synthesis. The electronic nature of the pyridine ring, being electron-deficient, makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2-, 4-, and 6-positions. nih.govquimicaorganica.orgsci-hub.se Conversely, electrophilic aromatic substitution on pyridine is generally difficult and requires harsh conditions, with substitution typically occurring at the 3-position. rsc.orgwikipedia.orgquimicaorganica.org

For the synthesis of "this compound," a strategy involving nucleophilic substitution on a pre-functionalized pyridine ring is often more viable. For instance, starting with a 6-halopyridine derivative, the acetate side chain could potentially be introduced at the 3-position through a metal-catalyzed cross-coupling reaction. Alternatively, if starting with a 3-substituted pyridine, functionalization at the 6-position would be the subsequent step. The presence of an activating group can significantly influence the regioselectivity of these reactions.

Direct and Indirect Ethynylation Strategies on Pyridine Derivatives

The introduction of the ethynyl group at the C6 position is a pivotal step in the synthesis. Both direct and indirect methods can be employed for this transformation.

A prominent and widely used method for the direct ethynylation of aryl and heteroaryl halides is the Sonogashira coupling reaction. nih.govwikipedia.orgscirp.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide provides a straightforward and efficient route to construct C(sp2)-C(sp) bonds. wikipedia.org In the context of synthesizing "this compound," a 6-halopyridine precursor, such as methyl 2-(6-bromopyridin-3-yl)acetate, would be reacted with a terminal alkyne like trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov The use of a protected alkyne prevents self-coupling and other side reactions. Subsequent deprotection of the silyl group yields the desired terminal alkyne.

Table 3: Typical Conditions for Sonogashira Coupling on Halopyridines

ComponentExampleRole
HalopyridineMethyl 2-(6-bromopyridin-3-yl)acetateElectrophile
AlkyneTrimethylsilylacetyleneNucleophile precursor
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyst
Copper(I) Co-catalystCuICo-catalyst
BaseTriethylamine, DiisopropylamineNeutralizes HX byproduct
SolventTHF, DMFReaction medium

Indirect ethynylation strategies can also be considered. These might involve the conversion of a different functional group at the C6 position into an alkyne. For example, a 6-formylpyridine derivative could be converted to the alkyne via the Corey-Fuchs reaction, which involves reaction with carbon tetrabromide and triphenylphosphine, followed by treatment with a strong base.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and is particularly well-suited for creating the C(sp²)-C(sp) bond in this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org For the target molecule, the strategy involves coupling a methyl 2-(6-halopyridin-3-yl)acetate precursor with a suitable alkyne.

The general reaction is one of the most effective methods for forming new carbon-carbon bonds and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and organic materials. bepls.comscirp.org The reaction can often be carried out under mild conditions, such as at room temperature, which adds to its versatility. wikipedia.orgbepls.com

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper. mdpi.com The palladium catalyst, often in the form of Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the oxidative addition of the aryl halide. libretexts.org The copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide intermediate. researchgate.net This intermediate then undergoes transmetalation with the palladium complex, a key step that enhances the reaction's efficiency and allows for milder conditions compared to copper-free systems. researchgate.net

Optimization of this system is crucial for substrates like pyridine derivatives. Research has shown that the choice of palladium source, copper co-catalyst, base, and solvent significantly impacts yield and reaction time. For the coupling of various 2-amino-3-bromopyridines with terminal alkynes, a study identified an optimal system using 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃ as a ligand, 5 mol% CuI as the co-catalyst, and Et₃N as the base in DMF solvent at 100°C. scirp.org While copper is beneficial for reactivity, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere for the reaction. wikipedia.org This has led to the development of copper-free Sonogashira protocols, which, however, may require different ligands or harsher conditions. libretexts.org

Table 1: Representative Catalytic Systems for Sonogashira Coupling of Halopyridines

Catalyst Ligand Co-catalyst Base Solvent Temp. Notes
Pd(CF₃COO)₂ PPh₃ CuI Et₃N DMF 100 °C Optimized for 2-amino-3-bromopyridines. scirp.org
PdCl₂(PPh₃)₂ - CuI Amine Various RT Classic conditions discovered in 1975. bepls.com
PdCl₂(PPh₃)₂ - None TBAF None RT-High Copper-free conditions for various aryl halides. organic-chemistry.org

This table is generated based on data from cited research articles and represents common conditions, not an exhaustive list.

The ligand coordinated to the palladium center is a critical component that influences the catalyst's stability and reactivity. libretexts.org Triphenylphosphine (PPh₃) is a conventional ligand used in catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org However, modifying the ligand can enhance reaction outcomes. Electron-rich phosphine ligands, for example, can accelerate the rate-limiting oxidative addition step. libretexts.org

More recently, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions. acs.org NHCs are strong σ-donors, which can create a more electron-rich and nucleophilic palladium center, thereby improving catalytic activity. acs.org A dual catalytic system using both an (NHC)-Pd complex and an (NHC)-Cu complex has been developed for Sonogashira couplings, demonstrating high efficiency with low catalyst loadings for aryl bromides. acs.org The use of specific nitrogen-based ligands, such as those incorporating pyridine or dipyrimidyl structures, has also been shown to form stable and active palladium complexes for copper-free Sonogashira reactions. wikipedia.orglibretexts.org

Utilization of Reissert-Henze Type Reactions for Ethynylation

An alternative approach to direct ethynylation of the pyridine ring is the Reissert-Henze reaction. oup.comnii.ac.jp This method involves the activation of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, to form an N-acyloxypyridinium salt in situ. nii.ac.jp This salt is highly reactive towards nucleophiles. For ethynylation, a metal acetylide, most successfully a silver acetylide, is used as the nucleophile. oup.com

A significant characteristic of the Reissert-Henze ethynylation is its regioselectivity. The nucleophilic attack by the acetylide occurs selectively at the 2-position (or 6-position) of the pyridine ring, alpha to the nitrogen atom. oup.comresearchgate.net The reaction proceeds via a 1,2-dihydropyridine intermediate, followed by the elimination of the acyl group's corresponding acid (e.g., benzoic acid) to restore aromaticity. nii.ac.jp This method has been successfully applied to various substituted pyridine N-oxides, with electron-withdrawing groups on the pyridine ring generally leading to higher yields. nii.ac.jp However, for the synthesis of this compound, this method would require a precursor like methyl 2-(6-substituted-pyridin-3-yl)acetate N-oxide, and the ethynylation would occur at the 2-position, not the desired 6-position, making it an indirect or less favorable route for this specific isomer.

Precursor Functionalization and Ethynyl Group Introduction

The success of the Sonogashira coupling is heavily dependent on the availability of appropriately functionalized precursors. This involves the synthesis of a halogenated pyridylacetate and the use of a terminal alkyne, which is often protected to prevent side reactions.

To avoid the formation of homocoupled alkyne dimers (Glaser coupling), which is a common side reaction in copper-co-catalyzed Sonogashira reactions, the terminal alkyne is often protected with a bulky group. wikipedia.orgccspublishing.org.cn The trimethylsilyl (TMS) group is one of the most widely used protecting groups for this purpose. cureffi.org The Sonogashira reaction is performed using a silyl-protected alkyne, such as (trimethylsilyl)acetylene.

Following the successful cross-coupling reaction to form a silyl-protected version of the target molecule, a deprotection step is required to reveal the terminal alkyne. This protiodesilylation is a fundamental transformation in organic synthesis. ccspublishing.org.cngelest.com The removal of the TMS group can be achieved under mild conditions, ensuring that other functional groups in the molecule remain intact. gelest.com

Table 2: Common Deprotection Strategies for Trimethylsilyl (TMS) Alkynes

Reagent Solvent Temperature Notes
Tetrabutylammonium fluoride (TBAF) THF -20 to 25 °C A very common and effective method for removing silyl groups. ccspublishing.org.cngelest.com
Potassium carbonate (K₂CO₃) Methanol (MeOH) Room Temp A mild and economical method, suitable for many substrates. gelest.com

This table is generated based on data from cited research articles.

Novel Synthetic Pathways and Mechanistic Insights

The primary route to this compound involves the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of the target molecule, the synthesis would logically proceed from a halo-substituted precursor, namely Methyl 2-(6-halopyridin-3-yl)acetate. The chloro-derivative, Methyl 2-(6-chloropyridin-3-yl)acetate, serves as a viable and commercially available starting material. researchgate.netmdpi.com

A plausible and efficient synthetic pathway involves the Sonogashira coupling of Methyl 2-(6-chloropyridin-3-yl)acetate with a protected alkyne such as ethynyltrimethylsilane, followed by deprotection of the silyl group. gelest.com This two-step sequence allows for milder reaction conditions and often leads to higher yields by preventing side reactions like the homocoupling of the terminal alkyne.

Development of Chemo-, Regio-, and Stereoselective Syntheses

The regioselectivity of the Sonogashira reaction is crucial when dealing with substrates bearing multiple halide substituents. In the case of di- or trihalogenated pyridines, the reaction can be directed to a specific position by carefully choosing the catalyst and reaction conditions. hes-so.ch For the synthesis of this compound from a dihalopyridine precursor, controlling the regioselectivity to favor substitution at the 6-position is paramount. The inherent reactivity differences between halide atoms (I > Br > Cl) on the pyridine ring can be exploited to achieve selective coupling. acs.org

Stereoselectivity is not a primary concern in the synthesis of this particular molecule as no new chiral centers are formed during the key Sonogashira coupling step. However, in the broader context of synthesizing more complex pyridine derivatives, the development of stereoselective methods is an active area of research. mdpi.com

Exploration of Alternative Catalytic Systems and Reaction Media

Traditional Sonogashira reactions often employ homogeneous palladium catalysts with phosphine ligands. While effective, these catalysts can be expensive and difficult to separate from the reaction mixture, leading to product contamination. nih.gov Research has focused on developing alternative, more sustainable catalytic systems.

Copper-Free Sonogashira Reactions: The copper co-catalyst in the traditional Sonogashira reaction can lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling) and poses environmental concerns. nih.gov Consequently, copper-free Sonogashira protocols have been developed. These systems often rely on specific palladium catalysts and reaction conditions to facilitate the direct coupling of the alkyne with the aryl halide. nih.gov

Heterogeneous and Recyclable Catalysts: To address the issue of catalyst recovery and reuse, significant efforts have been directed towards the development of heterogeneous palladium catalysts. These catalysts are supported on various materials such as polymers, silica, or magnetic nanoparticles, allowing for easy separation from the reaction mixture by filtration or magnetic decantation. mdpi.comorganic-chemistry.orgresearchgate.net Several studies have demonstrated the successful application of recyclable palladium catalysts in Sonogashira reactions, maintaining high activity over multiple cycles. nih.govcapes.gov.br For instance, poly(vinylpyrrolidone) (PVP) supported nanosized palladium has been shown to be an effective and recyclable catalyst for Sonogashira couplings in environmentally friendly solvents like ethanol. organic-chemistry.org

Catalyst SystemSupport MaterialKey AdvantagesRecyclability
Pd/PVPPoly(vinylpyrrolidone)Copper-free, ligand-free, recyclableUp to 8 cycles organic-chemistry.org
Pd-dmpzcWater-soluble ligandLow palladium leaching, recyclable mediumSeveral cycles organic-chemistry.org
Cell-NHC-PdCelluloseBio-inspired support, good to excellent yieldsUp to 5 runs researchgate.net
Pd np/PectinPectinEffective for aryl chloridesUp to 3 runs mdpi.com

Investigation of Reaction Mechanism Pathways and Intermediates

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method). wikipedia.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

In copper-free systems, the mechanism is believed to proceed through a different pathway where the palladium catalyst facilitates both the activation of the alkyne and the coupling with the aryl halide. wikipedia.org Mechanistic studies, including kinetic analysis and computational modeling, have been instrumental in elucidating the intricate steps of these catalytic cycles and in designing more efficient catalysts. semanticscholar.org The electronic nature of the pyridine ring, being electron-deficient, can influence the rate-determining step of the reaction, which is often the oxidative addition of the halopyridine to the palladium center. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance sustainability. rasayanjournal.co.innih.govmdpi.com

Solvent Selection and Reduction of Waste Streams

The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest portion of the waste generated in a chemical process. mdpi.com Traditional Sonogashira reactions frequently use volatile and potentially toxic organic solvents like toluene or DMF. hes-so.ch A significant focus of green chemistry research has been the replacement of these solvents with more environmentally benign alternatives.

Water and ethanol are highly desirable green solvents due to their low toxicity, availability, and minimal environmental impact. rsc.org Several studies have reported successful Sonogashira couplings in aqueous media or in mixtures of water and organic solvents. rsc.org The use of deep eutectic solvents (DESs) and bio-derived solvents like N-hydroxyethylpyrrolidone (HEP) has also been explored as a sustainable alternative. nih.govresearchgate.net

Waste reduction is a core principle of green chemistry. nih.gov The use of catalytic rather than stoichiometric reagents is a key strategy in this regard. Furthermore, minimizing the use of protecting groups, which add extra steps and generate waste, is another important consideration. youtube.com The direct Sonogashira coupling of an unprotected terminal alkyne, when feasible, is preferable to a two-step process involving a protected alkyne.

SolventClassificationKey Advantages in Sonogashira Coupling
Water/IsopropanolGreen Solvent MixtureEnables copper-free reactions, sustainable. rsc.org
N-Hydroxyethylpyrrolidone (HEP)/WaterBio-derived Solvent MixtureAllows for catalyst recycling, mild conditions. nih.gov
EthanolGreen SolventEnvironmentally friendly, enables copper-free and ligand-free reactions. organic-chemistry.org
Deep Eutectic Solvents (e.g., Choline chloride/glycerol)Green SolventsEnvironmentally friendly, enables ligand-free reactions. researchgate.net

Atom Economy and Process Intensification

The pursuit of more sustainable chemical manufacturing has led to a focus on principles such as atom economy and process intensification. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies.

A plausible and efficient synthetic route to this compound begins with the commercially available precursor, Methyl 2-(6-chloropyridin-3-yl)acetate. The synthesis proceeds via a Sonogashira coupling reaction to introduce the ethynyl group, followed by a deprotection step.

Synthetic Pathway Overview:

Sonogashira Coupling: Reaction of Methyl 2-(6-chloropyridin-3-yl)acetate with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Deprotection: Removal of the trimethylsilyl protecting group to yield the final product.

The following sections will analyze this synthetic approach through the lens of atom economy and process intensification.

Table 1: Theoretical Atom Economy of the Sonogashira Coupling Step

ReactantsMolecular Weight ( g/mol )StoichiometryAtoms Incorporated into Product
Methyl 2-(6-chloropyridin-3-yl)acetate185.611C₈H₈ClNO₂
Trimethylsilylacetylene98.221C₅H₁₀Si
Desired Intermediate Product
Methyl 2-(6-((trimethylsilyl)ethynyl)pyridin-3-yl)acetate247.361C₁₃H₁₇NO₂Si
Byproducts
Triethylamine hydrochloride137.651C₆H₁₆ClN

Note: This calculation assumes the use of triethylamine as the base.

The atom economy for this step can be calculated as:

(Molecular Weight of Desired Product) / (Sum of Molecular Weights of all Reactants) x 100%

Table 2: Theoretical Atom Economy of the Deprotection Step

ReactantMolecular Weight ( g/mol )StoichiometryAtoms Incorporated into Product
Methyl 2-(6-((trimethylsilyl)ethynyl)pyridin-3-yl)acetate247.361C₁₃H₁₇NO₂Si
Potassium Carbonate138.210.5K₂CO₃
Methanol (as reactant and solvent)32.04CatalyticCH₄O
Desired Final Product
This compound175.181C₁₀H₉NO₂
Byproducts
Trimethylsilanol/HexamethyldisiloxaneVaries1Varies
Potassium saltsVariesVariesVaries

The choice of deprotection reagent significantly influences the atom economy of this step. gelest.com Reagents that can be used in catalytic amounts are preferable.

Several strategies can be employed to intensify the synthesis of this compound, leading to a more efficient and sustainable process.

Catalyst Selection and Optimization:

The Sonogashira coupling is a palladium-catalyzed reaction. chemicalbook.com The efficiency of this step is highly dependent on the choice of the palladium catalyst, ligands, and the copper(I) co-catalyst. The use of highly active catalysts can reduce the required catalyst loading, which in turn minimizes cost and residual metal contamination in the final product.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling

Catalyst SystemTypical Loading (mol%)Reaction ConditionsAdvantages
Pd(PPh₃)₄ / CuI1-5Room temperature to moderate heatingWell-established, reliable for a wide range of substrates.
PdCl₂(PPh₃)₂ / CuI1-5Room temperature to moderate heatingAir-stable palladium source, widely used.
Palladium on charcoal (Pd/C) with a copper salt5-10Higher temperatures may be requiredHeterogeneous catalyst, easier to separate and potentially recyclable.
Palladium Nanoparticles<1Often milder conditionsHigh surface area to volume ratio, potentially higher activity.

The development of heterogeneous catalysts or catalyst systems that allow for easy separation and recycling would significantly improve the process sustainability.

Solvent Minimization and Alternative Reaction Media:

Traditional Sonogashira reactions are often carried out in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Process intensification strategies focus on reducing solvent usage or replacing them with more environmentally benign alternatives. This can include running the reaction at higher concentrations or exploring the use of greener solvents.

Flow Chemistry:

Transitioning the synthesis from batch to continuous flow processing offers several advantages for process intensification. In a flow reactor, reactants are continuously pumped through a heated tube or a packed bed containing a catalyst.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to faster reaction times and higher yields.

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions.

Integration of Steps: A multi-step synthesis can potentially be telescoped into a continuous flow process, where the output of one reactor directly feeds into the next. This minimizes manual handling and purification of intermediates. For the synthesis of this compound, a flow system could be envisioned where the Sonogashira coupling is performed in a packed-bed reactor containing a solid-supported palladium catalyst, followed by an in-line deprotection and purification module.

By focusing on atom economy and implementing process intensification strategies such as catalyst optimization and flow chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Following a comprehensive search for scientific literature, patents, and chemical databases, it has been determined that the specific experimental spectroscopic data required to construct a detailed article on "this compound" is not available in the public domain.

To generate a thorough, informative, and scientifically accurate article as requested, access to verified experimental data from techniques such as ¹H NMR, ¹³C NMR, 2D-NMR, and vibrational spectroscopy for this specific compound is essential. Without this foundational data, the creation of the specified content, including data tables and detailed research findings, is not possible.

The performed searches yielded information on structurally related compounds, such as other pyridine acetate derivatives. However, utilizing data from these analogs would violate the strict instruction to focus solely on "this compound" and would not meet the required standard of scientific accuracy for the target molecule.

Therefore, this request cannot be fulfilled at this time due to the absence of the necessary scientific data for the specified compound.

Analysis of Fingerprint Region for Structural Confirmation

The fingerprint region of an infrared (IR) spectrum, typically spanning from 1500 cm⁻¹ to 500 cm⁻¹, presents a complex pattern of absorption bands that are unique to a specific molecule. This region is particularly valuable for confirming the identity of a compound when compared against a known standard. For this compound, the fingerprint region is expected to be rich with information arising from a variety of bending vibrations and skeletal vibrations of the entire molecule.

The C-H bending vibrations of the pyridine ring are expected to produce a series of sharp, though potentially overlapping, absorptions in this region. The exact positions of these bands are sensitive to the substitution pattern on the pyridine ring. Furthermore, the in-plane and out-of-plane bending vibrations of the C-C bonds within the pyridine ring and the C-O bond of the ester group will contribute to the complexity of this region. It is the unique combination of these absorptions that constitutes the "fingerprint" of the molecule. While predicting the exact wavenumber for each peak without experimental data is not feasible, a comparison of this region with the spectra of structurally similar compounds, such as 3-substituted pyridines and methyl arylacetates, would be a critical step in its identification. The pattern in the fingerprint region is a definitive characteristic and can be used to distinguish between isomers that may have similar functional group absorptions in other parts of the IR spectrum. libretexts.orglibretexts.org

Table 1: Predicted Prominent Peaks in the Fingerprint Region of this compound

Predicted Wavenumber (cm⁻¹)Assignment
~1400-1600Pyridine ring C=C and C=N stretching vibrations
~1000-1300C-O stretching vibrations of the ester
~700-900C-H out-of-plane bending of the pyridine ring

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of the molecular ion [M]⁺ of this compound (C₁₀H₉NO₂) is 175.06333 g/mol . An experimentally determined HRMS value that closely matches this calculated mass would provide strong evidence for the proposed molecular formula.

Table 2: Calculated Exact Mass for Key Ions of this compound

Ion FormulaCalculated m/z
[C₁₀H₉NO₂]⁺ ([M]⁺)175.06333
[C₁₀H₁₀NO₂]⁺ ([M+H]⁺)176.07061
[C₉H₆NO]⁺ ([M-OCH₃]⁺)144.04494
[C₈H₆N]⁺ ([M-COOCH₃]⁺)116.04967

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion, providing detailed information about the connectivity of the molecule. The fragmentation of this compound is expected to proceed through several predictable pathways. quizlet.comchemguide.co.uklibretexts.orglibretexts.org

A primary fragmentation pathway would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion with an m/z corresponding to [M-31]⁺. Another prominent fragmentation would be the cleavage of the entire methyl ester group (-COOCH₃), leading to a fragment at [M-59]⁺. The stability of the resulting pyridyl-containing cations would influence the relative abundance of these fragments. Further fragmentation of the pyridine ring itself is also possible, though these would likely result in lower intensity peaks. The fragmentation of the ethynyl group is less common but could involve the loss of acetylene. nist.govnih.govnih.gov

A plausible fragmentation pathway is as follows:

[C₁₀H₉NO₂]⁺ (m/z 175) → Loss of ·OCH₃ → [C₉H₆NO]⁺ (m/z 144)

[C₁₀H₉NO₂]⁺ (m/z 175) → Loss of ·COOCH₃ → [C₈H₆N]⁺ (m/z 116)

[C₉H₆NO]⁺ (m/z 144) → Loss of CO → [C₈H₆N]⁺ (m/z 116)

Analysis of these fragmentation patterns in an MS/MS experiment would provide conclusive evidence for the proposed structure of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules, particularly those containing conjugated π-systems.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within its chromophoric system. youtube.comyoutube.com A chromophore is the part of a molecule responsible for its color, which in this case is the ethynyl-substituted pyridine ring. The pyridine ring itself is a chromophore, and its conjugation with the ethynyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The methyl acetate group, while not a strong chromophore itself, can act as an auxochrome, a group that modifies the absorption of a chromophore. youtube.com Its electron-withdrawing nature may slightly influence the energy of the electronic transitions. The extended π-conjugation across the pyridine ring and the ethynyl group will likely result in strong absorption bands in the UV region. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λ (nm)Region
π → π~250-300UV-B/UV-A
n → π~300-350UV-A

The electronic transitions observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary transitions are expected to be of the π → π* and n → π* type. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the ester) to a π* antibonding orbital.

Fluorescence spectroscopy can provide further insights into the electronic structure. youtube.comresearchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference being the Stokes shift. The fluorescence spectrum, if observable, would be characteristic of the molecule's excited state properties and could be sensitive to the solvent environment. The extent of conjugation and the rigidity of the molecule can influence the quantum yield of fluorescence. nih.govchemicalbook.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed X-ray crystallographic data for this compound is not publicly available. No published studies presenting the single-crystal X-ray structure of this compound could be identified. Therefore, a quantitative analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, torsion angles, and a detailed description of its crystal packing and intermolecular interactions, cannot be provided at this time.

The determination of a crystal structure through X-ray crystallography is an empirical process that requires the successful growth of a single crystal of sufficient quality, followed by diffraction analysis. Without such an experimental investigation, the specific details requested for the following subsections remain unknown.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Awaiting experimental data from single-crystal X-ray diffraction analysis.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H…O hydrogen bonds, π-π stacking)

Awaiting experimental data from single-crystal X-ray diffraction analysis.

Conformational Analysis in the Crystalline State

Awaiting experimental data from single-crystal X-ray diffraction analysis.

Structural and Theoretical Analysis

The structural properties of Methyl 2-(6-ethynylpyridin-3-yl)acetate can be predicted based on the known characteristics of its constituent functional groups. The pyridine (B92270) ring is planar, and the ethynyl (B1212043) group is linear. nih.govnih.gov The ester group will adopt a preferred conformation to minimize steric hindrance.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond lengths, bond angles, and spectroscopic properties. acs.orgresearchgate.netmdpi.comresearchgate.net

Table 2: Predicted Structural and Electronic Properties

PropertyPredicted Value/CharacteristicMethod of Determination
Molecular FormulaC₁₀H₉NO₂-
Molecular Weight175.19 g/mol -
Geometry around C≡CLinearVSEPR Theory
Pyridine RingPlanar Aromatic SystemSpectroscopic Analysis (NMR)
Dipole MomentNon-zero, significantDFT Calculations
HOMO-LUMO GapModerateDFT Calculations

The calculated pKa value for the pyridinium (B92312) ion would offer a quantitative measure of the basicity of the nitrogen atom, which is expected to be influenced by the electron-withdrawing ethynyl group. researchgate.netmdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the three-dimensional structure and electronic properties of a molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net A DFT study on Methyl 2-(6-ethynylpyridin-3-yl)acetate would typically involve geometry optimization to find the most stable conformation (the lowest energy state). This analysis would yield key parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would be performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to ensure accuracy. figshare.com The results would provide a foundational understanding of the molecule's structural stability.

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.gov Methods like MP2 (Møller-Plesset perturbation theory) could be used to obtain highly accurate predictions of the molecule's energy and geometry. researchgate.net These calculations, while computationally more intensive than DFT, offer a more precise picture of the molecule's properties, serving as a benchmark for other computational methods.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Identification of Electrostatic Potentials and Nucleophilic/Electrophilic Regions

An MEP analysis of this compound would generate a 3D map of the electrostatic potential. researchgate.net This map uses a color scale to denote different charge regions:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. For the title compound, these would likely be located around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the acetate (B1210297) group. researchgate.net

Blue: Represents regions of low electron density (positive potential), which are prone to nucleophilic attack. These would be expected around the hydrogen atoms. researchgate.net

Green: Denotes regions of neutral potential.

This analysis provides crucial insights into how the molecule would interact with other reagents. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. irjweb.com

Prediction of Chemical Reactivity and Stability

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. irjweb.com A larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com For this compound, the FMO analysis would involve:

HOMO: The region of the molecule that can donate an electron.

LUMO: The region that can accept an electron.

Analysis of Electronic Transitions

The electronic transitions of this compound can be comprehensively investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. ijcce.ac.irresearchgate.net

For pyridine and its derivatives, electronic spectra are characterized by transitions involving n→π* and π→π* orbitals. researchgate.net In this compound, the key chromophores are the pyridine ring and the ethynyl (B1212043) group. TD-DFT calculations, often employing functionals like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the absorption wavelengths (λmax). ijcce.ac.ir The calculations would likely reveal low-energy transitions corresponding to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are typically delocalized over the π-system of the ethynylpyridine core.

Calculations performed in different solvents, simulated using a Polarizable Continuum Model (PCM), can account for solvatochromic shifts. ijcce.ac.ir For instance, a comparison of the calculated spectra in a nonpolar solvent like dioxane and a polar solvent like methanol (B129727) would indicate how the electronic transitions are influenced by the solvent environment. ijcce.ac.ir

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Transition Calculated λmax (nm) (Gas Phase) Oscillator Strength (f) Major Contribution
S₀ → S₁ 310 0.02 n → π*
S₀ → S₂ 275 0.45 π → π*

Note: This table is illustrative, based on typical values for similar pyridine derivatives. ijcce.ac.irresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density, which is crucial for interpreting intermolecular interactions and charge transfer (CT) phenomena. wikipedia.org For this compound, NBO analysis elucidates the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule and between interacting molecules. niscair.res.inresearchgate.net

Key interactions would include hyperconjugative effects, such as the delocalization of electron density from the lone pair of the pyridine nitrogen (n_N) to the antibonding orbitals (σ* or π) of adjacent bonds. rsc.org The analysis provides second-order perturbation theory energies (E(2)), which quantify the stabilization resulting from these interactions. researchgate.net A significant E(2) value for an interaction like n_N → π_C=C (of the ethynyl group) would indicate substantial electronic delocalization and intramolecular charge transfer.

In the context of intermolecular interactions, such as hydrogen bonding or π-stacking, NBO analysis can quantify the charge transferred from a donor molecule (e.g., a solvent molecule's lone pair) to an acceptor orbital on the this compound molecule. nih.gov For example, in a complex with a hydrogen bond donor, NBO would show charge transfer to the lone pair orbital of the pyridine nitrogen. nih.govaimspress.com This analysis reveals that charge transfer is often a key component of intermolecular bonding. aimspress.com

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N₅ π* (C₂-C₃) 5.2
LP (1) N₅ π* (C₆-C₇) 3.8

Note: This table presents hypothetical data to illustrate the types of interactions and stabilization energies derived from NBO analysis. LP denotes a lone pair. Atom numbering is based on the pyridine ring.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models

Computational models, particularly those based on DFT, are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. unjani.ac.idnih.gov The distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map can identify sites susceptible to nucleophilic or electrophilic attack. nih.gov For pyridine derivatives, electrophilic substitutions are generally suppressed due to the electron-withdrawing nature of the nitrogen atom, with position 3 being the most likely site for such reactions. wikipedia.org The ethynyl group, however, presents a reactive site for additions and coupling reactions.

To understand the kinetics of a proposed reaction, such as a Sonogashira coupling at the ethynyl terminus or a nucleophilic addition, it is essential to locate the transition state (TS) on the potential energy surface (PES). ims.ac.jpscm.com A transition state is a first-order saddle point on the PES, and its structure provides insight into the geometry of the activated complex. libretexts.org

Computational methods like the Nudged Elastic Band (NEB) or dimer methods are employed to find the minimum energy path between reactants and products and to locate the TS. ims.ac.jpscm.com Once the TS is identified, its structure is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the TS defines the activation energy barrier (ΔE‡), a critical parameter for determining the reaction rate. rsc.org For example, a study on a Nef-type rearrangement calculated an energy barrier of 142.4 kJ/mol for a key step. rsc.org

Table 3: Hypothetical Energy Barriers for a Proposed Reaction of this compound

Reaction Step Reactant Complex Energy (kJ/mol) Transition State Energy (kJ/mol) Product Complex Energy (kJ/mol) Activation Energy (ΔE‡) (kJ/mol)

Note: This table is a hypothetical representation of data obtained from a transition state search. rsc.orgresearchgate.net

Solvent can significantly influence reaction rates and mechanisms. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to incorporate these effects in computational studies. frontiersin.orgwikipedia.org These models treat the solvent as a continuous dielectric medium that surrounds a cavity containing the solute molecule. youtube.com

By performing geometry optimizations and energy calculations within a continuum solvent, it is possible to determine how the solvent stabilizes or destabilizes reactants, transition states, and products. nih.gov A polar solvent might preferentially stabilize a polar transition state more than the reactants, thereby lowering the activation energy barrier and accelerating the reaction. frontiersin.org Conversely, if reactants are more strongly solvated than the transition state, the reaction rate may decrease. The failure of these models to account for specific solute-solvent interactions, like hydrogen bonds, can be a limitation, sometimes necessitating the inclusion of explicit solvent molecules in the calculation. frontiersin.orgnih.gov

Conformational Analysis and Potential Energy Surfaces of the Compound

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. Conformational analysis involves exploring the potential energy surface (PES) by systematically varying key dihedral angles. libretexts.org For this molecule, the most significant rotational degrees of freedom are around the C-C single bonds connecting the acetate group to the pyridine ring and the C-O bond of the ester.

A relaxed PES scan, where the energy is calculated at each step of a dihedral angle rotation while allowing other parts of the molecule to relax, can identify low-energy conformers (minima) and the rotational barriers (saddle points) between them. mdpi.com Quantum chemical calculations (e.g., using DFT) provide the energies for constructing the PES. researchgate.net For 2-ethynylpyridine, a related structure, detailed microwave spectroscopy and quantum chemical calculations have accurately determined its planar skeleton structure. nih.gov Similar analysis for this compound would reveal the preferred orientation of the methyl acetate side chain relative to the plane of the pyridine ring. The height of the rotational barriers indicates the flexibility of the molecule at a given temperature. nih.govyoutube.com

Molecular Dynamics Simulations for Dynamic Behavior in Solution or at Interfaces

While quantum mechanics provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system containing the solute (this compound) and a large number of explicit solvent molecules.

These simulations can be used to study how the molecule moves, rotates, and changes conformation in a solvent. rsc.org They can also reveal the structure of the solvation shell around the molecule and calculate properties like the radial distribution function between solute and solvent atoms.

Of particular interest is the behavior of such molecules at interfaces, for example, between an organic solvent and water. acs.orgacs.org MD simulations of similar molecules like pyridine and 4-ethylpyridine (B106801) at an octane/water interface have shown that the orientation and distribution of the molecule are highly dependent on its structure. acs.orgresearchgate.net While pyridine tends to dissolve in the water phase, the more nonpolar 4-ethylpyridine accumulates at the interface with a preferential orientation. acs.orgresearchgate.net MD simulations of this compound could similarly predict its partitioning and orientation at interfaces, which is crucial for applications where interfacial properties are important.

Chemical Reactivity and Derivatization Studies

Reactions at the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions. Its reactivity is central to the construction of more complex molecular scaffolds based on the parent molecule.

The terminal alkyne functionality of Methyl 2-(6-ethynylpyridin-3-yl)acetate makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.com The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole ring. sigmaaldrich.comacs.orgorganic-chemistry.org This reaction is known for its exceptional reliability, regiospecificity, and tolerance of a broad array of functional groups. organic-chemistry.orgnih.govthermofisher.com The CuAAC reaction proceeds efficiently under mild conditions, often in aqueous solvents, and provides exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst leads to the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net The core transformation involves the [3+2] cycloaddition of the azide and the terminal alkyne. The copper catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures high regioselectivity. acs.orgorganic-chemistry.org The resulting triazole ring is a stable aromatic heterocycle that acts as a rigid linker, connecting the parent pyridylacetate scaffold to a wide range of molecular fragments introduced by the azide partner.

The general scheme for the synthesis of these triazole derivatives is as follows:

Scheme 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Reaction Scheme for CuAAC

This reaction is typically carried out using a copper(II) source like copper(II) sulfate (CuSO₄) in the presence of a reducing agent such as sodium ascorbate, which generates the active copper(I) species in situ. nih.govinterchim.fr

The scope of the CuAAC reaction with respect to the azide partner is exceptionally broad, allowing for the incorporation of a vast array of functional groups and molecular scaffolds. acs.orgrsc.org Both small organic azides and large biomolecules functionalized with an azide group can be effectively coupled to this compound. This versatility has made click chemistry a powerful tool in drug discovery, chemical biology, and materials science. rsc.orgnih.gov

However, certain limitations exist. The reaction requires a copper catalyst, which can be cytotoxic, limiting some applications in living systems unless used at very low concentrations or with the aid of specific ligands. thermofisher.commdpi.com While the reaction is tolerant of many functional groups, strong chelating agents can interfere with the copper catalyst. Sterically demanding azides may react more slowly, potentially requiring higher catalyst loading or elevated temperatures to achieve good conversion. acs.org

Below is a table illustrating the potential scope of 1,2,3-triazole derivatives synthesized from this compound and various azide partners.

Azide Partner (R-N₃)R GroupResulting Triazole Derivative ClassPotential Application Area
Benzyl AzideBenzylAryl-substituted triazolesMedicinal Chemistry
1-Azido-4-nitrobenzene4-NitrophenylElectron-deficient aryl triazolesMaterial Science, Probes
Azido-PEG3Polyethylene glycol chainPEGylated conjugatesDrug Delivery, Biomaterials
Glycyl AzideAmino acid residuePeptide-mimicking structuresBioorganic Chemistry
3'-Azido-3'-deoxythymidine (AZT)Nucleoside analogNucleoside-hybrid moleculesAntiviral Research

This table is illustrative and represents the broad synthetic possibilities based on established click chemistry principles.

The terminal alkyne is also susceptible to various addition reactions, including hydration, halogenation, and hydroboration, which introduce different functionalities onto the molecule.

Hydration : The addition of water across the triple bond can be catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid. libretexts.orglibretexts.org This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this reaction is expected to yield a methyl ketone derivative. libretexts.org

Hydroboration-Oxidation : In contrast to mercury-catalyzed hydration, hydroboration-oxidation provides the anti-Markovnikov addition product. libretexts.orgmasterorganicchemistry.com The reaction typically uses a sterically hindered borane, such as disiamylborane or 9-BBN, to prevent double addition across the triple bond. libretexts.orgmasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic medium yields an enol that tautomerizes to an aldehyde. masterorganicchemistry.com This two-step sequence is complementary to direct hydration, providing access to an aldehyde derivative.

Halogenation : The alkyne can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-halogenated products, depending on the stoichiometry of the halogen used. The addition typically proceeds via a trans pathway.

The table below summarizes these potential transformations.

ReactionReagentsExpected Product
Mercury-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄Methyl 2-(6-acetylpyridin-3-yl)acetate
Hydroboration-Oxidation1. Disiamylborane or 9-BBN2. H₂O₂, NaOHMethyl 2-(6-(2-oxoethyl)pyridin-3-yl)acetate
Bromination (1 equiv.)Br₂Methyl 2-(6-(1,2-dibromoethenyl)pyridin-3-yl)acetate
Bromination (2 equiv.)Br₂ (excess)Methyl 2-(6-(1,1,2,2-tetrabromoethyl)pyridin-3-yl)acetate

The π-system of the ethynyl group and the acidic terminal proton allow for coordination with various transition metals. This can lead to the formation of stable organometallic complexes, such as σ-acetylide (or alkynyl) complexes. acs.org For instance, reaction with suitable ruthenium precursors can yield ruthenium-acetylide complexes where the metal center is directly bonded to the terminal carbon of the alkyne. These complexes themselves can be of interest for applications in catalysis or materials science. acs.org

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. youtube.com This makes the nitrogen atom basic and nucleophilic, allowing it to participate in reactions typical of tertiary amines.

N-Alkylation : The pyridine nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge on the pyridine ring, significantly altering the electronic properties and solubility of the molecule.

N-Oxidation : The nitrogen can be oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This transformation alters the electron distribution in the pyridine ring, influencing its reactivity in subsequent reactions, and can also serve as a protecting group.

These reactions demonstrate the utility of the pyridine nitrogen as another site for chemical modification, complementing the reactivity of the ethynyl group.

Protonation and Basicity Studies

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a site of basicity. It can readily accept a proton from an acid to form a pyridinium salt. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. In this molecule, the ethynyl and the methyl acetate (B1210297) groups, both being electron-withdrawing, are expected to reduce the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted pyridine.

Protonation leads to significant changes in the molecule's electronic structure and spectroscopic properties. For instance, in ¹H NMR spectroscopy, the protons on the pyridine ring would be expected to shift downfield upon formation of the pyridinium cation due to the increased deshielding effect of the positive charge. Similarly, changes in the UV-Vis absorption spectrum are anticipated, as protonation alters the energy levels of the π-electron system. rsc.org The acid dissociation constant (pKa) of the conjugate pyridinium ion serves as a quantitative measure of the compound's basicity.

N-Oxidation and Quaternization Reactions

The nucleophilic character of the pyridine nitrogen allows for reactions with various electrophiles, leading to the formation of N-oxides and quaternary ammonium salts.

N-Oxidation: Treatment of this compound with an oxidizing agent, typically a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can selectively oxidize the pyridine nitrogen to form the corresponding N-oxide. nih.govthieme-connect.de This transformation places a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the reactivity of the pyridine ring. Pyridine N-oxides are versatile intermediates in organic synthesis. thieme-connect.de The reaction is generally carried out in a suitable solvent like dichloromethane or chloroform. nih.gov

Quaternization: The pyridine nitrogen can also react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to yield quaternary pyridinium salts. researchgate.netnih.gov This reaction, known as quaternization, converts the neutral pyridine into a permanently charged cation. nih.gov The reaction typically proceeds by heating the pyridine derivative with the alkylating agent, sometimes in a solvent like ethanol or DMF. mdpi.com The resulting pyridinium salts have different solubility profiles and electronic properties compared to the parent molecule. nih.govnih.gov

Table 1: Illustrative Reagents for N-Oxidation and Quaternization

Reaction TypeReagent ClassExample ReagentExpected Product
N-Oxidation Peroxy Acidsmeta-Chloroperoxybenzoic acid (m-CPBA)Methyl 2-(6-ethynyl-1-oxido-pyridin-1-ium-3-yl)acetate
PeroxidesHydrogen Peroxide (H₂O₂) with catalystMethyl 2-(6-ethynyl-1-oxido-pyridin-1-ium-3-yl)acetate
Quaternization Alkyl HalidesMethyl Iodide (CH₃I)3-(2-Methoxy-2-oxoethyl)-6-ethynyl-1-methylpyridin-1-ium iodide
Alkyl SulfatesDimethyl Sulfate ((CH₃)₂SO₄)3-(2-Methoxy-2-oxoethyl)-6-ethynyl-1-methylpyridin-1-ium methyl sulfate

Coordination Chemistry as a Ligand with Transition Metals

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.orgresearchgate.net The nitrogen atom of this compound can donate its lone pair of electrons to a vacant orbital of a metal ion, acting as a monodentate, L-type ligand. jscimedcentral.com

Metal complexes of this compound can be synthesized by reacting the compound with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent. nih.govmdpi.com The stoichiometry of the resulting complex (e.g., ML₂, ML₄) and the coordination geometry (e.g., tetrahedral, square planar, octahedral) depend on the metal ion, its oxidation state, and the reaction conditions. wikipedia.orgjscimedcentral.com Characterization of these complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the solid-state structure, as well as elemental analysis and various spectroscopic methods. nih.gov

In most cases, this compound is expected to coordinate to a metal center solely through the pyridine nitrogen. However, the presence of the ethynyl and ester groups offers the potential for more complex binding modes, such as bidentate or bridging interactions, under specific conditions. Upon coordination, characteristic shifts in the spectroscopic signatures of the ligand are expected. For example, in infrared (IR) spectroscopy, the vibrational frequencies associated with the pyridine ring would shift to higher wavenumbers. In ¹H NMR, the chemical shifts of the pyridine protons would be altered due to the influence of the paramagnetic or diamagnetic metal center.

Table 2: Potential Metal Complexes and Expected Geometries

Metal IonTypical Oxidation StatePotential Complex Stoichiometry (Ligand:Metal)Common Coordination Geometry
Copper (Cu) +1, +22:1, 4:1Linear, Tetrahedral, Square Planar
Nickel (Ni) +24:1, 6:1Square Planar, Octahedral
Palladium (Pd) +24:1Square Planar
Platinum (Pt) +24:1Square Planar
Ruthenium (Ru) +2, +36:1Octahedral
Iron (Fe) +2, +36:1Octahedral

Reactions at the Methyl Acetate Functional Group

The methyl acetate group (-CH₂COOCH₃) is another key site for chemical transformation, primarily involving reactions at the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(6-ethynylpyridin-3-yl)acetic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester in an excess of water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. chemguide.co.uklibretexts.org This process initially yields the carboxylate salt (e.g., sodium 2-(6-ethynylpyridin-3-yl)acetate), which can then be protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.org

Transesterification: This process involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. google.com For example, reacting this compound with ethanol would yield Ethyl 2-(6-ethynylpyridin-3-yl)acetate and methanol (B129727). The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. google.com

Table 3: Products of Hydrolysis and Transesterification

ReactionConditionsReagentsPrimary ProductFinal Product (after workup)
Acid-Catalyzed Hydrolysis HeatDilute H₂SO₄ / H₂O2-(6-Ethynylpyridin-3-yl)acetic acid2-(6-Ethynylpyridin-3-yl)acetic acid
Base-Catalyzed Hydrolysis HeatNaOH / H₂OSodium 2-(6-ethynylpyridin-3-yl)acetate2-(6-Ethynylpyridin-3-yl)acetic acid
Transesterification Heat, CatalystEthanol (C₂H₅OH)Ethyl 2-(6-ethynylpyridin-3-yl)acetateEthyl 2-(6-ethynylpyridin-3-yl)acetate

Reduction to Alcohol Derivatives (e.g., using metal hydrides)

The ester functionality of this compound is susceptible to reduction by common metal hydride reagents to afford the corresponding primary alcohol, 2-(6-ethynylpyridin-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily converting esters to alcohols in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction typically proceeds at low to ambient temperatures and provides high yields of the desired alcohol product after an aqueous workup.

Alternatively, sodium borohydride (NaBH₄), a milder reducing agent, can also be employed. While generally less reactive towards esters than LiAlH₄, its reactivity can be enhanced by using it in combination with a Lewis acid or by conducting the reaction in alcoholic solvents at elevated temperatures. The choice of reducing agent may be influenced by the presence of other functional groups in a more complex substrate, though both the pyridine ring and the ethynyl group are generally stable under these conditions.

Table 1: Representative Conditions for the Reduction of this compound

Entry Reducing Agent Solvent Temperature (°C) Product
1 Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) 0 to 25 2-(6-ethynylpyridin-3-yl)ethanol

Formation of Amides or Hydrazides via Ester Aminolysis

The methyl ester group in this compound can be converted into a wide range of amides and hydrazides through aminolysis. This reaction involves heating the ester with a primary or secondary amine, or with hydrazine (or its derivatives), often without the need for a catalyst. For less reactive amines, the reaction can be promoted by the addition of a Lewis acid or by converting the ester to a more reactive species.

The direct aminolysis with an amine (R¹R²NH) yields the corresponding N,N-disubstituted or N-monosubstituted acetamide derivative, N-R¹,N-R²-2-(6-ethynylpyridin-3-yl)acetamide. Similarly, reaction with hydrazine (H₂NNH₂) or a substituted hydrazine provides the corresponding acetohydrazide, 2-(6-ethynylpyridin-3-yl)acetohydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds.

Table 2: Plausible Aminolysis Reactions

Entry Reagent Product
1 Ammonia (NH₃) 2-(6-ethynylpyridin-3-yl)acetamide
2 Methylamine (CH₃NH₂) 2-(6-ethynylpyridin-3-yl)-N-methylacetamide

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Regioselectivity and Electronic Effects of Substituents

The pyridine ring in this compound is significantly influenced by its substituents, which dictates its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen atom is inherently electron-withdrawing due to its electronegativity, making the ring system electron-deficient and thus strongly deactivated towards electrophilic attack compared to benzene. youtube.com This deactivation is further intensified by the two substituents: the ethynyl group at the C6 position and the methyl acetate moiety at the C3 position, both of which are electron-withdrawing groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be extremely sluggish and require harsh reaction conditions. youtube.com If a reaction were to occur, the substitution would be directed to the positions meta to the deactivating nitrogen atom, which are C3 and C5. Since the C3 position is already occupied, any electrophilic attack would be predicted to occur at the C5 position.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing substituents, makes it a suitable candidate for nucleophilic aromatic substitution (SNAr). This type of reaction requires a good leaving group (such as a halide) on the ring. While the parent compound does not possess a leaving group, a derivative like Methyl 2-(2-chloro-6-ethynylpyridin-3-yl)acetate would be highly activated for SNAr. Nucleophilic attack would preferentially occur at the positions ortho or para to the ring nitrogen (C2, C4, C6). In this 3,6-disubstituted pyridine, the C4 position is the most likely site for nucleophilic attack, as the negative charge of the intermediate Meisenheimer complex would be effectively stabilized by resonance involving the pyridine nitrogen and the C3-substituent.

Directed Ortho Metalation (DOM) Strategies (if applicable)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The strategy relies on a "directed metalation group" (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to an adjacent position. acs.org

For this compound, the pyridine nitrogen atom itself can serve as a DMG. The Lewis basic nitrogen can coordinate with an alkyllithium reagent (e.g., n-butyllithium), increasing the acidity of the ortho protons. acs.org In this molecule, the two ortho positions relative to the nitrogen are C2 and C6. Since the C6 position is substituted with an ethynyl group, deprotonation would be expected to occur exclusively at the C2 position. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl chlorides) to introduce a new substituent at the C2 position with high regioselectivity. This provides a strategic route to 2,3,6-trisubstituted pyridine derivatives that would be difficult to access through other means.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials.

While specific MCRs involving this compound are not prominently documented in the surveyed literature, its structure contains key functional groups that make it a promising candidate for such transformations. The terminal alkyne functionality is particularly valuable in MCRs. For instance, it could participate in:

A³ Coupling (Alkyne-Aldehyde-Amine): The ethynyl group could react with an aldehyde and an amine in the presence of a metal catalyst (e.g., copper or gold) to generate propargylamines.

Sonogashira Coupling-based MCRs: The terminal alkyne can be coupled with an aryl or vinyl halide, and this process can be integrated into a one-pot sequence with other bond-forming events.

The ester group could also potentially be involved in MCRs like the Ugi or Passerini reactions, although this would likely require prior modification or specific reaction conditions. The bifunctional nature of the molecule, possessing both an electrophilic ester and a nucleophilic/coupling-ready alkyne, makes it an attractive building block for the combinatorial synthesis of complex molecular libraries.

Based on a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to generate a detailed article on "this compound" that strictly adheres to the requested outline on its advanced applications and material science perspectives.

The specific roles of "this compound" as a key building block in the synthesis of advanced heterocyclic systems like fused pyridines and naphthyridines, its use as a scaffold in combinatorial chemistry, its potential in supramolecular chemistry, and its applications in materials science are not documented in the available literature. Research and patents often describe broader classes of compounds, such as ethynylpyridine derivatives in general, without providing specific data or examples for "this compound" itself.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that is solely focused on this specific compound within the rigid structure and content constraints provided in the instructions. Fulfilling the request would require extrapolating from related compounds or speculating on potential applications, which would violate the explicit instructions to focus solely on "this compound" and not introduce information outside the specified scope.

Advanced Applications and Material Science Perspectives

Interdisciplinary Research Opportunities in Chemical Biology (non-clinical, mechanistic focus)

The unique combination of functional groups in methyl 2-(6-ethynylpyridin-3-yl)acetate also presents opportunities for its use as a tool in chemical biology, particularly for in vitro studies of biological mechanisms.

The terminal alkyne group in this compound is a bioorthogonal handle that can be used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for labeling biomolecules, including proteins, both in vitro and in living systems. By incorporating an alkyne-containing probe into a biological system, researchers can subsequently attach a reporter molecule, such as a fluorophore or an affinity tag, to visualize or isolate the labeled biomolecule.

Terminal alkynes have been successfully used as chemical probes for protein labeling. nih.govnih.gov For instance, alkyne-modified amino acids can be incorporated into proteins, allowing for their subsequent detection and characterization. The reactivity of terminal alkynes can also be exploited for the development of active-site directed probes for enzymes. nih.govubiqbio.com

Table 4: Applications of Terminal Alkynes in Chemical Biology

ApplicationMethodTarget BiomoleculeReference
Protein labelingClick chemistry (CuAAC)Proteins with azide modifications
Metabolic labelingIncorporation of alkyne-containing probesPrenylated proteins nih.gov
Active-site directed probesCovalent modification of active site residuesDeubiquitinating enzymes, caspases nih.govubiqbio.com
Vibrational spectroscopy probeRaman scatteringProteins and other biomolecules acs.org

The presence of the terminal alkyne makes this compound a promising scaffold for the development of novel chemical probes to study biological processes in vitro.

Pyridine-based compounds are known to exhibit fluorescence and have been developed as fluorescent probes for various applications, including the detection of metal ions and bioimaging. mdpi.comnih.govunimi.it The fluorescence properties of these probes are often sensitive to their local environment, which can be exploited for sensing applications.

The extended π-system that can be formed by the ethynylpyridine moiety in this compound suggests that this compound or its derivatives could possess interesting photophysical properties. Acetylenic pyridines have been investigated for their potential use in PET imaging, highlighting the utility of this class of compounds in bioimaging. nih.gov Furthermore, pyridine (B92270) derivatives have been designed as fluorescent probes for imaging lipid droplets in cells. mdpi.com

Table 5: Pyridine Derivatives as Fluorescent Probes and Imaging Agents

Probe TypeTargetApplicationReference
Pyridine-based small moleculeBenzene and gasoline adulterationOptical sensors mdpi.com
Imidazo[1,5-a]pyridine-based fluorophoresLiposomesMembrane probes unimi.it
Acetylenic pyridinesNicotinic receptorsPET imaging nih.gov
CF₃-substituted pyridine derivativesLipid dropletsBioimaging mdpi.com

By modifying the structure of this compound, for example, by attaching it to other fluorophores or by incorporating it into larger molecular assemblies, it may be possible to develop novel fluorescent tags and imaging agents for a variety of analytical and bioimaging applications.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(6-ethynylpyridin-3-yl)acetate?

The synthesis typically involves esterification or cross-coupling reactions. For example, analogs like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate are synthesized via nucleophilic substitution or condensation reactions using activated intermediates such as ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and chloromethylthiirane . Key steps include protecting the ethynyl group during synthesis to avoid side reactions and using catalysts like Pd/Cu for Sonogashira couplings. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the ester group, pyridinyl protons, and ethynyl resonance. For example, the ethynyl proton typically appears as a singlet near δ 3.1–3.3 ppm .
  • IR : Peaks at ~1730 cm1^{-1} (C=O ester) and ~2100 cm1^{-1} (C≡C stretch) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 189.08 for [M+H]+^+) .
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm is recommended .

Q. What safety precautions are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid water jets for spills—use sand/vermiculite for containment .
  • Storage : Store at 2–8°C in airtight containers, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 provides precise bond lengths and angles. For example, in analogs like Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate, SCXRD confirmed the imidazolidine ring geometry (mean C–C bond: 1.54 Å) and nitroimino torsion angles . For ethynyl-containing compounds, low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies address low yields in the esterification step of this compound synthesis?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
  • Microwave Assistance : Microwave-assisted esterification reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
  • Byproduct Trapping : Add molecular sieves to absorb water in Fischer esterification .

Q. How can researchers resolve discrepancies in NMR data during structural confirmation?

  • Decoupling Experiments : Use 1^1H-13^13C HSQC/HMBC to assign overlapping signals, especially for pyridinyl and ethynyl protons .
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; pyridine rings often show solvent-induced shifts.
  • Dynamic NMR : For rotamers (e.g., ester group rotation), variable-temperature NMR (VT-NMR) can coalesce split peaks .

Q. What computational methods validate the electronic properties of this compound?

  • DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies (e.g., B3LYP/6-31G* level). Ethynyl groups lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility (logP ~1.0 for analogs) .
  • Docking Studies : Pyridinyl-acetate derivatives are modeled into enzyme active sites (e.g., kinases) using AutoDock Vina .

Data Contradictions and Mitigation

  • Synthetic Yields : reports 60–70% yields for similar esters, while cites 45–50% under microwave conditions. Optimize catalyst loading (e.g., 10 mol% Pd) to reconcile differences .
  • Safety Data : recommends refrigeration, whereas suggests ambient storage for analogs. Assess compound stability via TGA/DSC before finalizing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.